molecular formula C8H6BrClO5S B3280725 4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid CAS No. 72135-35-4

4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid

Cat. No.: B3280725
CAS No.: 72135-35-4
M. Wt: 329.55 g/mol
InChI Key: GAFUXRFGHZXDFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrClO4S It is a derivative of benzoic acid, characterized by the presence of bromine, chlorosulfonyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid typically involves the bromination of 2-methoxybenzoic acid followed by chlorosulfonation. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. Chlorosulfonation is usually carried out using chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions to prevent overreaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of reactive functional groups allows it to form covalent bonds with target molecules, leading to various biological and chemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 4-Bromo-2-methoxybenzoic acid
  • 5-Chlorosulfonyl-2-methoxybenzoic acid
  • 4-Bromo-5-chlorosulfonylbenzoic acid

Comparison: 4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid is unique due to the combination of bromine, chlorosulfonyl, and methoxy groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

4-bromo-5-chlorosulfonyl-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO5S/c1-15-6-3-5(9)7(16(10,13)14)2-4(6)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFUXRFGHZXDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

300 ml of chlorosulphonic acid of density 1.766 (4.55 mole) is placed in a 1 liter flask fitted with an agitator, a thermometer and a condenser, and 69.3 g of 2-methoxy-4-bromobenzoic acid (0.30 mole) is added in stages. The reaction is slightly exothermic and the temperature reaches 40° C. by the time all the benzoic acid has been added. The reaction medium is heated to 80° C. then returned to room temperature. The solution, which is brown, is poured slowly over 2 kg of crushed ice.
Quantity
69.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Three
[Compound]
Name
1.766
Quantity
4.55 mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid
Reactant of Route 2
4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid
Reactant of Route 5
4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.